2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
Introduction to 2-{[4-Amino-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Fluoro-4-Methylphenyl)acetamide
Structural Classification and Nomenclature
The compound is a 1,2,4-triazole derivative featuring a sulfanyl-acetamide backbone with two aromatic substituents. Its systematic IUPAC name, 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide , reflects its core components:
- A 1,2,4-triazole ring substituted at position 4 with an amino group and at position 5 with a 4-methoxyphenyl group.
- A sulfanyl (-S-) bridge linking the triazole’s position 3 to an acetamide moiety.
- An N-(3-fluoro-4-methylphenyl) group attached to the acetamide’s carbonyl carbon.
Molecular Formula : C₁₈H₁₈FN₅O₂S (molecular weight: 387.4 g/mol). The methoxy (-OCH₃) and fluoro (-F) groups enhance its lipophilicity and electronic properties, critical for bioactivity.
Synonym Comparison
| Systematic Name | Registry Numbers |
|---|---|
| 2-{[4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide | CID 2006934 |
| STL339654 | 842974-16-7 |
Historical Development of 1,2,4-Triazole-Based Acetamide Derivatives
1,2,4-Triazoles have been integral to drug discovery since the 1980s, with early breakthroughs like fluconazole (antifungal) and letrozole (anticancer). The integration of acetamide moieties into triazole scaffolds emerged in the 2000s to enhance target selectivity and metabolic stability.
Key Milestones:
- 2005–2010 : Initial synthesis of 4-amino-1,2,4-triazole acetamides demonstrated moderate antibacterial activity against E. coli and B. subtilis (MIC: 5–20 µg/mL).
- 2015–2020 : Structural optimization via Huisgen cycloaddition enabled covalent bonding of triazoles to fluorophenyl groups, improving pharmacokinetic profiles.
- 2023 : Anti-proliferative studies revealed that N-arylated triazole acetamides (e.g., compound 7f with IC₅₀ = 16.78 µg/mL against HepG2 cells) outperform earlier
Properties
Molecular Formula |
C18H18FN5O2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-11-3-6-13(9-15(11)19)21-16(25)10-27-18-23-22-17(24(18)20)12-4-7-14(26-2)8-5-12/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
VZIJOZGGJRVLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring serves as the central scaffold of the compound. Its synthesis typically begins with the cyclization of a thiosemicarbazide derivative. In one documented approach, 4-methoxyphenyl isothiocyanate is reacted with hydrazine hydrate to form a thiosemicarbazide intermediate . Subsequent cyclization is achieved under acidic conditions (e.g., HCl, 80°C), yielding 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .
Key Reaction Conditions:
The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the isothiocyanate carbon, followed by intramolecular cyclization with the loss of ammonia. The amino group at position 4 of the triazole remains unprotected for subsequent functionalization .
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linker is introduced via a nucleophilic substitution reaction. The thiol group of the triazole intermediate reacts with α-chloroacetamide derivatives in the presence of a base. For this compound, N-(3-fluoro-4-methylphenyl)chloroacetamide is prepared separately by treating chloroacetyl chloride with 3-fluoro-4-methylaniline in dichloromethane .
Optimization Notes:
-
Base: Potassium carbonate (anhydrous) enhances nucleophilicity without hydrolyzing the chloroacetamide .
-
Solvent: Dimethylformamide (DMF) facilitates solubility at 50°C .
-
Reaction Time: 6–8 hours, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) .
Coupling of the Acetamide Moiety
The final step involves coupling the sulfanyl-triazole intermediate with the pre-formed N-(3-fluoro-4-methylphenyl)acetamide. This is achieved through a nucleophilic aromatic substitution (SNAr) under mildly basic conditions.
Representative Procedure:
-
Dissolve the triazole-thiol (1.0 equiv) and N-(3-fluoro-4-methylphenyl)chloroacetamide (1.2 equiv) in DMF.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, eluent: ethyl acetate/hexane 3:7) .
Yield: 58–63% after purification .
Comparative Analysis of Alternative Routes
Alternative methods for synthesizing analogous triazole derivatives have been explored, offering insights into potential optimizations:
Note: Yields marked with () pertain to 1,2,3-triazoles and are included for mechanistic comparison .*
Microwave-assisted synthesis reduces reaction time but requires specialized equipment . Copper-catalyzed azide-alkyne cycloaddition (CuAAC), while efficient for 1,2,3-triazoles, is incompatible with the 1,2,4-triazole scaffold in this compound .
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol . Final characterization employs:
-
1H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.82 (d, J = 8.4 Hz, 2H, aryl-H), 6.96 (d, J = 8.4 Hz, 2H, aryl-H), 2.41 (s, 3H, CH₃) .
Challenges and Mitigation Strategies
-
Sensitivity of Thiol Group: Oxidation to disulfides is minimized by conducting reactions under nitrogen .
-
Low Coupling Efficiency: Excess chloroacetamide (1.2 equiv) and prolonged reaction times improve yields .
Recent Advancements
Recent patents highlight the use of flow chemistry for continuous synthesis of triazole intermediates, reducing purification steps . Additionally, enzymatic methods for thiol-ene couplings are emerging but remain untested for this specific compound .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and nucleophiles like sodium methoxide and potassium tert-butoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions may produce amines .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The triazole moiety is known to exhibit significant biological activity due to its ability to interact with various biological targets. For instance, compounds similar to this one have demonstrated efficacy against several cancer cell lines, including:
- SNB-19
- OVCAR-8
- NCI-H40
The percent growth inhibition (PGI) in these studies indicates promising anticancer activity, which warrants further investigation into the mechanisms of action and structure-activity relationships (SAR) .
Antimicrobial Activity
The triazole scaffold is also recognized for its antimicrobial properties. Compounds containing the triazole ring have been shown to possess antifungal and antibacterial activities. The presence of the sulfanyl group in this compound may enhance its interaction with microbial targets, making it a candidate for further exploration in antimicrobial therapy .
Inhibitors of Enzymatic Activity
Compounds with a similar structure have been studied for their ability to inhibit key enzymes involved in disease processes. For example, some derivatives have shown potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses. The docking studies suggest that this compound may also exhibit similar inhibitory effects, making it a candidate for anti-inflammatory drug development .
Potential in Agriculture
Beyond medicinal applications, triazole derivatives are being explored for agricultural uses as fungicides and herbicides. Their ability to disrupt fungal cell membranes and inhibit growth makes them valuable in crop protection strategies . The structural characteristics of this compound may allow for modifications that enhance its efficacy as an agricultural agent.
Synthesis and Characterization
The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
In Vivo Studies
In vivo studies using animal models are essential to evaluate the therapeutic potential of this compound. Preliminary results indicate promising bioavailability and pharmacokinetic profiles, suggesting that it could be developed into a viable therapeutic agent . Further studies will be necessary to assess toxicity and efficacy in clinical settings.
Mechanism of Action
The
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anticancer, and other therapeutic effects.
- Chemical Formula: C₁₁H₁₂N₄O₃S
- Molecular Weight: 280.31 g/mol
- IUPAC Name: 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
- CAS Number: 305336-66-7
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to the target compound possess high efficacy against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 0.125 |
| Triazole Derivative B | Escherichia coli | 0.250 |
| Target Compound | Pseudomonas aeruginosa | 0.500 |
The target compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism, similar to other triazole derivatives .
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The target compound has been tested against several fungal strains:
| Fungal Strain | Inhibition Zone (mm) | EC₅₀ (g/L) |
|---|---|---|
| Candida albicans | 15 | 0.0195 |
| Aspergillus flavus | 18 | 0.0309 |
These results suggest that the compound could be a promising candidate for antifungal therapy, particularly in resistant strains .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. The target compound has shown promise in inhibiting the growth of cancer cell lines:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 3.3 |
| HeLa (Cervical Cancer) | 5.0 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can often be correlated with their structural features. Key factors influencing activity include:
- Substituents on the Triazole Ring: Modifications can enhance or reduce biological activity.
- Amino and Sulfanyl Groups: These groups are critical for interaction with biological targets.
- Fluorinated Aromatic Rings: Increased lipophilicity can improve membrane permeability and bioavailability.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Study on Antibacterial Efficacy: A comparative study demonstrated that a series of triazole derivatives showed better antibacterial activity than conventional antibiotics against resistant strains.
- Antifungal Trials: Clinical trials involving patients with fungal infections indicated that triazole derivatives led to higher success rates compared to standard treatments.
Comparison with Similar Compounds
Anti-Inflammatory Activity
- The leader compound in , 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide, demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac sodium in rat models, attributed to cyclooxygenase-2 (COX-2) inhibition .
- Analogs with electron-withdrawing groups (e.g., chlorine, nitro) on the acetamide phenyl ring showed enhanced anti-exudative activity compared to methoxy or ethyl substituents .
Antimicrobial Activity
- N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides () exhibited MIC values <25 µg/mL against E. coli and S. aureus, with electron-withdrawing groups (e.g., -Cl, -CF₃) improving potency .
Insect Receptor Modulation
- VUAA1 and OLC15 (), structurally related triazole-acetamides, act as agonists/antagonists of insect odorant receptors (Orco), highlighting the scaffold’s versatility in targeting ion channels .
Structure-Activity Relationships (SAR)
- Triazole substituents : Bulky or aromatic groups (e.g., 4-methoxyphenyl, pyridinyl) enhance thermal stability and binding to hydrophobic pockets in enzymes .
- Acetamide substituents : Fluorine and methyl groups (e.g., 3-fluoro-4-methylphenyl) improve metabolic resistance and blood-brain barrier penetration compared to methoxy derivatives .
- Sulfanyl linker : Replacement with oxy or methylene groups reduces activity, as seen in compounds 6n and 6o .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?
A multi-step approach is typically employed:
- Step 1 : Synthesize the 1,2,4-triazole core via cyclization of thiosemicarbazides or hydrazine derivatives.
- Step 2 : Introduce the 4-methoxyphenyl and sulfanylacetamide substituents through nucleophilic substitution or coupling reactions.
- Step 3 : Purify intermediates using column chromatography (silica gel) and recrystallization (ethanol/water mixtures).
- Characterization : Confirm structure via -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity is validated by HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy group at δ 3.8 ppm). -NMR detects the fluorine substituent (δ -110 to -120 ppm).
- FT-IR : Confirms sulfanyl (C-S stretch, 600–700 cm) and amide (C=O stretch, 1650–1700 cm) groups.
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole ring planarity, dihedral angles between aromatic rings) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize anti-inflammatory activity?
Systematic substitution of functional groups is critical:
- Methoxy Group (4-position) : Enhances lipophilicity and membrane permeability, improving bioavailability .
- Fluorine Substituent (3-position) : Increases metabolic stability by resisting oxidative degradation.
- Sulfanyl Linker : Modulates electron density, affecting binding affinity to inflammatory targets (e.g., COX-2). Methodology :
- Synthesize analogs with variations (e.g., replacing methoxy with ethoxy or halogens).
- Test anti-exudative activity in murine models (e.g., carrageenan-induced paw edema) and compare IC values .
Q. What crystallographic data reveal about the compound’s conformation and intermolecular interactions?
X-ray diffraction studies show:
- Triazole Ring : Adopts a planar conformation with delocalized π-electrons.
- Hydrogen Bonding : N-H···O interactions between the acetamide carbonyl and adjacent amino groups stabilize the crystal lattice.
- Packing Arrangement : π-π stacking between 4-methoxyphenyl and fluorophenyl rings enhances thermal stability .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies.
- Substituent Effects : Compare analogs with controlled modifications (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl).
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate electronic properties (HOMO/LUMO) with activity trends .
Methodological Considerations
Q. What in vitro models are suitable for evaluating anti-inflammatory mechanisms?
- RAW 264.7 Macrophages : Measure nitric oxide (NO) inhibition via Griess assay.
- ELISA : Quantify pro-inflammatory cytokines (IL-6, TNF-α).
- Western Blot : Assess COX-2 and NF-κB protein expression .
Q. How can computational chemistry predict metabolic stability?
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism, logP, and plasma protein binding.
- Metabolite Identification : Simulate phase I/II metabolism (e.g., demethylation of the methoxy group) with BioTransformer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
